L-Leucine, L-leucyl-L-seryl-L-alanyl-
Description
The exact mass of the compound L-Leucine, L-leucyl-L-seryl-L-alanyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Leucine, L-leucyl-L-seryl-L-alanyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine, L-leucyl-L-seryl-L-alanyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)22-14(8-23)17(26)20-11(5)15(24)21-13(18(27)28)7-10(3)4/h9-14,23H,6-8,19H2,1-5H3,(H,20,26)(H,21,24)(H,22,25)(H,27,28)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVWAUMTAIVPJ-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427573 | |
| Record name | L-Leucine, L-leucyl-L-seryl-L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169249-03-0 | |
| Record name | L-Leucine, L-leucyl-L-seryl-L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Evolution of Tripeptide Assembly: A Technical Guide to L-Leucyl-L-Seryl-L-Alanyl Derivatives
Executive Summary
The tripeptide sequence L-Leucyl-L-Seryl-L-Alanine (Leu-Ser-Ala) represents a fundamental structural motif in biochemistry, serving as a critical recognition site for various serine proteases and a model system for studying hydrophobic-polar-hydrophobic interactions.[1] While seemingly simple, the chemical synthesis of this sequence and its derivatives (particularly chromogenic substrates like p-nitroanilides) encapsulates the entire history of peptide chemistry—from the racemization-prone early solution methods to modern orthogonal solid-phase strategies.
This guide details the chemical evolution, mechanistic challenges, and modern protocols for synthesizing Leu-Ser-Ala and its functional derivatives.[1]
Part 1: The Chemical Challenge
The synthesis of L-Leu-L-Ser-L-Ala presents a specific set of stereoelectronic challenges that define the choice of synthetic strategy:
-
The Serine Hydroxyl Group: The
-hydroxyl group of serine is a nucleophile that competes with the -amine during coupling. Without protection, it leads to O-acylation (branching).[1] Furthermore, the electron-withdrawing nature of the oxygen makes the -proton acidic, significantly increasing the risk of racemization (L D conversion) during activation. -
Amphipathic Assembly: The coupling of a bulky hydrophobic residue (Leucine) to a polar residue (Serine) can induce aggregation on solid supports (
-sheet formation), leading to incomplete coupling (deletion sequences).[1] -
Derivative Nucleophilicity: Synthesizing C-terminal derivatives like p-nitroanilides (pNA) is non-trivial because the amine of p-nitroaniline is extremely weak due to strong electron withdrawal by the nitro group.[1] Standard carbodiimide coupling often fails here.[1]
Part 2: Historical Evolution of Synthesis[2]
Phase I: The Solution Phase Era (1950s–1970s)
In the early era, synthesis was strictly solution-phase. The primary challenge was protecting the Serine side chain.
-
Strategy: Boc/Bzl (Benzyl).[1]
-
Mechanism: The
-amine was protected with tert-butyloxycarbonyl (Boc), and the Serine hydroxyl was protected as a Benzyl ether (Bzl).[1] -
The Flaw: Removal of the Benzyl group required anhydrous Hydrogen Fluoride (HF) or sodium in liquid ammonia—harsh conditions that could damage sensitive derivatives or cause peptide bond cleavage (acidolysis).
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) was standard, but often caused extensive racemization at the Serine residue. The addition of additives like HOBt (1-hydroxybenzotriazole) was a critical innovation to suppress this racemization.
Phase II: The Solid Phase Revolution (The Merrifield Shift)
The transition to Solid Phase Peptide Synthesis (SPPS) introduced the "Orthogonal" concept, allowing side-chain protection to be stable to the conditions used for chain elongation.
The Fmoc/tBu Strategy (Modern Standard)
This is the current gold standard for Leu-Ser-Ala synthesis.[1]
- -Protection: Fmoc (Base labile: 20% Piperidine).[1][2]
-
Side-Chain Protection: tert-butyl (tBu) ether for Serine (Acid labile: TFA).[1][3]
-
Orthogonality: The Fmoc group can be removed without touching the Serine tBu group. Final cleavage is achieved with Trifluoroacetic Acid (TFA), avoiding the dangerous HF required in the Boc/Bzl method.
Visualization: Evolution of Protection Strategies
The following diagram illustrates the mechanistic shift from non-orthogonal to orthogonal strategies.
Caption: Comparison of historical Boc/Bzl vs. modern Fmoc/tBu strategies, highlighting the elimination of HF cleavage.
Part 3: Synthesis of Chromogenic Derivatives (L-Leu-L-Ser-L-Ala-pNA)
The synthesis of the p-nitroanilide (pNA) derivative is a critical workflow for researchers developing protease assays. Crucial Insight: You cannot easily couple p-nitroaniline to a resin-bound peptide.[1] The amine is too unreactive.
The "Hybrid" Strategy: The most robust method involves synthesizing the C-terminal amino acid-pNA moiety in solution first, then using it in SPPS or solution coupling.
Step-by-Step Protocol: Solution Phase C-Terminal Assembly
-
Activation: React Fmoc-Ala-OH with Isobutyl chloroformate (mixed anhydride method) or Phosphorus oxychloride (
) in pyridine. -
Coupling: Add p-nitroaniline. The strong activation overcomes the weak nucleophilicity of pNA.
-
Purification: Recrystallize Fmoc-Ala-pNA.
-
Elongation: Use this building block to couple Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH using standard EDC/HOBt or HATU chemistry in solution.
Data: Coupling Reagent Efficiency for pNA Attachment
| Reagent | Reaction Time | Yield (Ala-pNA) | Racemization Risk |
| DCC / HOBt | 24-48 Hours | Low (<40%) | Low |
| EEDQ | 12-24 Hours | Moderate (60%) | Low |
| Mixed Anhydride (IBCF) | 1-2 Hours | High (80-90%) | Moderate (Temp control critical) |
| Phosphorus Oxychloride | < 1 Hour | Very High (>90%) | High (Requires -15°C) |
Part 4: Modern Fmoc-SPPS Protocol (L-Leu-L-Ser-L-Ala-OH)[1]
For the standard tripeptide (free acid), Solid Phase Peptide Synthesis (SPPS) is the method of choice.
Materials
-
Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).[1] Loading: 0.5–0.7 mmol/g.
-
Amino Acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH.[1][2][4][5]
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1] Note: Oxyma is safer and more efficient than HOBt.
Experimental Workflow
-
Resin Swelling: Swell Wang resin in DCM (20 min), then wash with DMF.
-
Loading First Residue (Ala):
-
Deprotection (The Cycle):
-
Coupling Serine (The Critical Step):
-
Reagents: Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), Oxyma (3 eq).[1]
-
Time: 60 minutes.
-
Note: Do NOT use DMAP here; it causes racemization of the Serine.
-
-
Coupling Leucine: Repeat deprotection and coupling with Fmoc-Leu-OH.[1]
-
Cleavage:
Visualization: SPPS Cycle Logic
Caption: The Fmoc-SPPS cycle using DIC/Oxyma activation, ensuring minimal racemization of Serine.
Part 5: Quality Control & Troubleshooting
Serine Racemization
-
Symptom: Split peaks in HPLC (diastereomers L-L-L and L-D-L).[1]
-
Cause: Base-catalyzed abstraction of the
-proton during coupling.[1] -
Solution: Use "neutral" activation (DIC/Oxyma) rather than basic activation (HBTU/DIPEA) for the Serine step.
Aspartimide Formation (If extending sequence)
-
While not present in Leu-Ser-Ala, if the sequence were extended to include Aspartic Acid (e.g., Asp-Leu-Ser-Ala), the Serine hydroxyl can attack the Asp side chain.[1]
-
Prevention: Use Hmb-protected backbone or Dmab protection.[1]
Deletion Sequences
-
Symptom: Mass spec shows [M - 87] (Missing Serine).[1]
-
Cause: Incomplete coupling due to aggregation.[1]
-
Solution: Double coupling (repeat the coupling step before deprotection) for the Leucine addition.
References
-
Merrifield, R. B. (1963).[1][6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][5] The Journal of Organic Chemistry. Link[1]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
BenchChem. (2025).[1][5] Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine.[1][4][5] BenchChem Technical Resources. Link[1]
Sources
Methodological & Application
Solid phase peptide synthesis protocol for Leu-Leu-Ser-Ala
Application Note: Solid Phase Peptide Synthesis (SPPS) of Leu-Leu-Ser-Ala
Executive Summary
This application note details the synthesis of the tetrapeptide Leucyl-Leucyl-Serinyl-Alanine (H-Leu-Leu-Ser-Ala-OH) via Fmoc solid-phase methodology. While a short sequence, this peptide presents specific challenges regarding the C-terminal loading (to prevent racemization) and the protection of the Serine hydroxyl group .
This protocol utilizes Fmoc-Ala-Wang resin to bypass the difficult esterification of the first residue and employs HBTU/DIEA activation for robust amide bond formation. The hydroxyl group of Serine is protected as a tert-butyl ether (tBu) to ensure orthogonality with the base-labile Fmoc group and lability to the final TFA cleavage.[1]
Strategic Planning & Chemical Logic
Resin Selection: The C-Terminal Anchor
-
Choice: Pre-loaded Fmoc-Ala-Wang Resin .
-
Rationale: Direct esterification of the first amino acid (Alanine) onto a hydroxyl-functionalized resin (Wang) often requires activating agents (e.g., DIC/DMAP) that carry a high risk of C-terminal racemization (enantiomerization). Using a commercially pre-loaded resin guarantees high enantiomeric purity (>99%) of the C-terminal residue.
-
Target Loading: 0.4 – 0.8 mmol/g (Standard density to prevent aggregation in short chains).
Protecting Group Strategy (Orthogonality)
The synthesis relies on the Fmoc/tBu strategy, which offers milder conditions than Boc chemistry.
| Residue | Protecting Group | Deprotection Condition | Mechanism |
| Fmoc (Fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | ||
| Serine Side Chain | tBu (tert-butyl) | 95% TFA (Final Cleavage) | Acidolysis ( |
| C-Term Linker | Wang (p-Alkoxybenzyl alcohol) | 95% TFA (Final Cleavage) | Acidolysis |
Coupling Activation
-
Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine).
-
Logic: HBTU generates the active OBt ester in situ. It is a "workhorse" reagent that is cost-effective and highly efficient for non-hindered residues like Leu and Ala.
-
Note on Serine: To minimize racemization of Serine (via
-elimination), the base (DIEA) equivalents are strictly controlled (2:1 ratio relative to HBTU).
Materials & Reagents
| Category | Reagent | Grade/Spec |
| Resin | Fmoc-Ala-Wang Resin | 100-200 mesh, 0.6 mmol/g |
| Amino Acids | Fmoc-Leu-OH | >99% L-isomer |
| Fmoc-Ser(tBu)-OH | >99% L-isomer | |
| Activators | HBTU | 0.5 M in DMF |
| Base | DIEA (Hünig's Base) | 2.0 M in NMP or DMF |
| Solvents | DMF (Dimethylformamide) | Peptide Grade (Low amine) |
| DCM (Dichloromethane) | ACS Grade | |
| Deprotection | Piperidine | 20% (v/v) in DMF |
| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade |
| TIS (Triisopropylsilane) | Scavenger Grade |
Experimental Workflow Visualization
The following diagram illustrates the iterative SPPS cycle utilized for this protocol.
Caption: Figure 1. Iterative Fmoc-SPPS cycle. The process loops between deprotection and coupling until the full sequence (Leu-Leu-Ser-Ala) is assembled.
Detailed Protocol Steps
Scale: 0.1 mmol (approx. 167 mg of resin at 0.6 mmol/g loading).
Step 1: Resin Preparation[1][2][3][4][5]
-
Weigh 167 mg of Fmoc-Ala-Wang resin into a fritted polypropylene reaction vessel.
-
Swelling: Add 5 mL DMF . Agitate gently for 30 minutes .
-
Drain solvent.[2]
Step 2: Fmoc Deprotection (The "De-block")
-
Add 3 mL of 20% Piperidine/DMF .
-
Agitate for 3 minutes (initial flash deprotection). Drain.
-
Add 3 mL of 20% Piperidine/DMF .
-
Agitate for 10 minutes (complete deprotection). Drain.
-
Wash: Flow wash with DMF (5 x 3 mL) to remove all traces of piperidine. Note: Residual piperidine will cause polymerization during the next coupling step.
Step 3: Activation and Coupling
Calculate Reagents (4-fold excess relative to 0.1 mmol scale):
-
Fmoc-AA-OH: 0.4 mmol
-
HBTU: 0.4 mmol (approx. 152 mg or 0.8 mL of 0.5M solution)
-
DIEA: 0.8 mmol (approx. 140 µL)
Procedure:
-
Dissolve 0.4 mmol of the incoming amino acid (Sequence: Ser, then Leu, then Leu) in 2 mL DMF.
-
Add 0.4 mmol HBTU .
-
Add 0.8 mmol DIEA .
-
Crucial: Allow pre-activation for 2-3 minutes (solution turns yellow).
-
Transfer activated solution to the resin vessel.
-
Agitate for 45–60 minutes at room temperature.
-
Drain and Wash with DMF (5 x 3 mL).
Repeat Steps 2 and 3 for the remaining residues: Fmoc-Leu-OH, then Fmoc-Leu-OH.
Step 4: Final N-Terminal Deprotection
After the final Leucine is coupled:
-
Perform Step 2 (Deprotection) one last time to remove the final Fmoc group.
-
Wash with DMF (5x), then DCM (5x) .
-
Dry the resin under nitrogen flow for 15 minutes.
Step 5: Cleavage & Global Deprotection
This step releases the peptide from the resin and removes the tBu protection from Serine.[1]
-
Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H
O.-
Volume: 5 mL.
-
Role of TIS: Scavenges the tert-butyl carbocations to prevent them from re-attaching to the peptide (alkylation).
-
-
Add cocktail to the dried resin.
-
Shake for 2 hours at room temperature.
-
Collect the filtrate in a clean 50 mL centrifuge tube.
-
Wash resin with 1 mL TFA and combine with filtrate.
Step 6: Isolation (Ether Precipitation)
-
Evaporate TFA under a nitrogen stream until volume is reduced to ~1 mL.
-
Add 40 mL of ice-cold Diethyl Ether . The peptide will precipitate as a white solid.
-
Centrifuge at 3000 rpm for 5 minutes. Decant the ether.
-
Repeat ether wash 2 more times to remove scavengers.
-
Dry the pellet under vacuum.
Quality Control & Data Analysis
Expected Mass Calculation
-
Formula: C
H N O -
Monoisotopic Mass: 402.25 Da
-
Average Mass: 402.49 Da
Analytical HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).
-
Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 220 nm.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete Coupling | Perform "Double Coupling" (repeat Step 3) for the difficult residue. |
| Extra Peaks (+53 Da) | t-Butyl Adducts | Inefficient scavenging. Increase TIS to 5% or extend cleavage time. |
| Racemization (Ser) | High Base Concentration | Use DIC/Oxyma instead of HBTU/DIEA for Serine coupling. |
References
-
Standard Fmoc Protocol: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
-
Racemization Control: Palasek, S. A., et al. (2007). Limiting racemization in solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Serine Protection: Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Cleavage Cocktails: Merck/Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for Fmoc SPPS." Link
Sources
Optimal solubility solvents for L-Leucine L-leucyl-L-seryl-L-alanyl-
Executive Summary
The tetrapeptide sequence L-Leucine-L-leucyl-L-seryl-L-alanyl- (LLSA) presents a distinct solubility challenge due to its high hydrophobic index (75%) and the presence of a contiguous leucine repeat (Leu-Leu).[1] While L-Serine provides a singular polar handle, the steric zipper potential of the N-terminal leucines often leads to rapid aggregation or gelation in neutral aqueous buffers.[1]
This guide provides a validated protocol for solubilizing LLSA peptides. The core strategy utilizes a "Non-Aqueous Primary Stock" approach, leveraging dipolar aprotic solvents (DMSO/DMF) to disrupt intermolecular hydrogen bonding before introduction to aqueous assay media.
Physicochemical Profiling & Solubility Logic
To dissolve a molecule, one must understand why it resists solvation. The LLSA motif exhibits three resistance factors:
-
Hydrophobic Dominance: Three of the four residues (Leu, Leu, Ala) have non-polar aliphatic side chains. The Grand Average of Hydropathy (GRAVY) score is highly positive.[1]
-
The "Leu-Leu" Effect: Contiguous leucine residues are prone to forming
-sheet structures driven by hydrophobic collapse.[1] In water, these sheets stack to form insoluble fibrils or hydrogels. -
Charge Neutrality: At physiological pH (7.4), the N-terminal amine is protonated (
) and the C-terminal carboxyl is deprotonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), resulting in a net charge of zero (zwitterion).[1] This is the point of minimum solubility (Isoelectric Point, pI).
Solvent Compatibility Matrix
| Solvent Class | Representative | Solubility Rating | Mechanism of Action | Recommendation |
| Aqueous (Neutral) | PBS, Water | Poor / Insoluble | High surface tension forces hydrophobic aggregation.[1] | Avoid for stock prep. |
| Aqueous (Acidic) | 10% Acetic Acid | Moderate | Protonates C-term, breaking zwitterionic lock.[1] | Useful for purification, not assays. |
| Dipolar Aprotic | DMSO | Excellent | Disrupts hydrophobic interactions; accepts H-bonds.[1] | Primary Choice. |
| Dipolar Aprotic | DMF | Good | Similar to DMSO but higher toxicity.[1] | Alternative if DMSO interferes. |
| Fluorinated | HFIP / TFE | Excellent | Strong H-bond donor; breaks | Use only for "gellable" aggregates. |
Validated Solubilization Protocol
Safety Note: Handle DMSO and DMF in a fume hood. These solvents penetrate skin and can carry dissolved contaminants into the body.[1]
Phase 1: Primary Stock Preparation (The "Dry" Phase)
Goal: Create a concentrated, stable solution (e.g., 10–20 mM) free of water to prevent aggregation.
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature before opening. This prevents atmospheric moisture condensation, which can cause the peptide to "gum up."
-
Weighing: Weigh the peptide into a chemically resistant tube (polypropylene or glass).
-
Solvent Addition: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to the vial.
-
Target Concentration: 10 mg/mL to 25 mg/mL.[1]
-
Why: High concentration favors monomeric dispersion in DMSO, whereas low concentration in water favors aggregation.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear. If cloudy, sonicate in a water bath for 5–10 minutes (max 40°C).
-
Phase 2: Aqueous Dilution (The "Dropwise" Phase)
Goal: Transfer to assay buffer without precipitation.[1]
-
Preparation: Prepare the assay buffer (e.g., PBS, HEPES) in a separate tube.
-
Kinetic Transfer: While vortexing the buffer gently, add the DMSO stock dropwise (slowly).
-
Immediate Mixing: Do not allow the DMSO drop to sit on top of the buffer; rapid dispersion is critical to prevent local high-concentration precipitates.[1]
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the experimental workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for hydrophobic peptide solubilization. LLSA falls into the high-hydrophobicity pathway, mandating organic co-solvents.[1]
Figure 2: The "Dropwise" Dilution Workflow
Caption: Step-by-step workflow ensuring monomeric dispersion. The critical step is the kinetic transfer (Step 5) to prevent precipitation.[1]
Quality Control & Troubleshooting
Self-Validating the Solution: Do not rely on the naked eye. Hydrophobic peptides can form "micro-aggregates" that look clear but behave poorly in assays.
-
Method: Measure UV absorbance.[1] Since LLSA lacks Tryptophan/Tyrosine, use A205 (peptide bond absorbance).
-
Protocol:
-
Centrifuge the final solution at 10,000 x g for 5 minutes.
-
Measure concentration of the supernatant.[1]
-
If concentration is <90% of expected, aggregation has occurred. Increase DMSO ratio.
-
Troubleshooting "The Gel": If the "Leu-Leu" motif causes the stock to turn into a jelly-like substance:
-
Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) dropwise.[1] These fluorinated alcohols are potent disruptors of
-sheets [1].[1] -
Once dissolved, you may need to evaporate the HFIP (under nitrogen stream) and redissolve in DMSO, as HFIP is toxic to most biological assays.
References
Sources
Preparation of L-leucyl-L-seryl-L-alanyl- stock solutions for cell culture
Executive Summary
The peptide sequence L-leucyl-L-seryl-L-alanyl- (Leu-Ser-Ala) is frequently utilized in cell biology as a bioactive tripeptide or, more commonly, as the recognition moiety in fluorogenic substrates (e.g., Suc-Leu-Ser-Ala-AMC ) and inhibitors for serine proteases and tripeptidyl peptidases.
The precise preparation of these stock solutions is critical. Improper solubilization can lead to micro-precipitation, resulting in erratic cellular responses, false negatives in enzymatic assays, and "crashing out" upon addition to aqueous culture media.
This guide details the physicochemical rationale and step-by-step protocol for preparing high-integrity stock solutions of L-leucyl-L-seryl-L-alanyl- derivatives, ensuring stability and reproducibility in cell culture environments.
Physicochemical Analysis & Solubility Logic
To design a robust protocol, we must first understand the molecular behavior of the tripeptide sequence.
Table 1: Physicochemical Profile of Leu-Ser-Ala
| Residue | Position | Property | Solubility Contribution |
| L-Leucine | N-Terminus | Hydrophobic (Aliphatic) | Reduces aqueous solubility; promotes aggregation. |
| L-Serine | Middle | Polar (Uncharged) | Increases water solubility via H-bonding. |
| L-Alanine | C-Terminus | Hydrophobic (Aliphatic) | Reduces aqueous solubility. |
| Net Result | Tripeptide | Amphipathic / Hydrophobic | Poor solubility in neutral buffers (PBS). |
The "Hyphen" Factor: The designation "L-leucyl-L-seryl-L-alanyl-" often implies a derivative.
-
Substrates (e.g., -AMC, -pNA): The addition of large aromatic groups (7-amino-4-methylcoumarin) significantly increases hydrophobicity.
-
Inhibitors (e.g., -CMK, -CHO): These reactive groups often require organic solvents to prevent hydrolysis or degradation.
Scientific Rationale for Solvent Selection: Direct dissolution in aqueous buffers (PBS, Media) is strongly discouraged . The hydrophobic Leucine and Alanine residues, combined with potential C-terminal modifications, favor the formation of intermolecular beta-sheets or aggregates in water.
-
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) . It disrupts secondary structures, ensuring monomeric dispersion of the peptide.
-
Secondary Option: DMF (Dimethylformamide) if the specific derivative is DMSO-sensitive (rare for this sequence).
Protocol: Preparation of Stock Solution
Target Concentration: 10 mM to 50 mM (Standard Stock). Storage Format: Single-use aliquots at -20°C or -80°C.
Reagents & Equipment
-
Peptide: L-leucyl-L-seryl-L-alanyl- derivative (Lyophilized powder).
-
Solvent: DMSO, Cell Culture Grade (≥99.9%, Sterile filtered).
-
Vessels: Amber microcentrifuge tubes (1.5 mL, Low Protein Binding). Note: Amber tubes are mandatory if using fluorescent -AMC derivatives.
-
Filtration: 0.2 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate with DMSO).
Step-by-Step Workflow
Step 1: Equilibration Allow the lyophilized peptide vial to equilibrate to room temperature for 20 minutes before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide, causing hydrolysis and weighing errors.
Step 2: Gravimetric Calculation
Calculate the volume of DMSO required based on the mass. Do not rely on the vendor's stated weight (which may vary by ±10%).
Step 3: Solubilization (The "Dropwise" Technique)
-
Add the calculated volume of DMSO to the peptide vial.
-
Vortex vigorously for 30–60 seconds.
-
Sonication (Optional but Recommended): Sonicate in a water bath for 5 minutes.
-
Visual Check: The solution must be optically clear. Any turbidity indicates aggregation.
-
Step 4: Sterilization (Critical for Cell Culture) Although DMSO is bacteriostatic, it is not sterile.
-
Pre-wet a 0.2 µm PTFE filter with 50 µL of pure DMSO (to minimize peptide loss).
-
Filter the peptide stock into a sterile amber tube.
Step 5: Aliquoting & Storage Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (Stable for 6 months) or -80°C (Stable for 12 months).
-
Note: DMSO freezes at 18.5°C. Aliquots may be solid in the fridge; thaw completely at RT before use.
Application in Cell Culture
When introducing the hydrophobic LSA stock into aqueous culture media, "solvent shock" can cause immediate precipitation.
The "2-Step Dilution" Method: Do not add 100% DMSO stock directly to the cell dish.
-
Intermediate Dilution: Dilute the stock 1:10 or 1:20 in sterile PBS or Media in a separate tube. Vortex immediately.
-
Observation: Check for precipitate. If clear, proceed.
-
-
Final Application: Add the intermediate solution to the cell culture vessel.
-
Vehicle Control: Always run a control well containing only the DMSO concentration used (typically < 0.5% v/v) to rule out solvent toxicity.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and workflow for preparing the stock solution.
Caption: Workflow for the preparation of sterile LSA peptide stock solutions, emphasizing visual checks and filtration compatibility.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Turbidity after dissolving | Peptide aggregation or salt contamination. | Sonicate for 10 mins at 37°C. If persistent, add 1-2% Acetic Acid (if basic peptide) or NH4OH (if acidic). |
| Precipitation in Media | "Solvent Shock" (Rapid change in polarity). | Use the "Intermediate Dilution" method. Warm media to 37°C before addition. |
| Cytotoxicity | DMSO concentration too high. | Ensure final DMSO < 0.5% (v/v). Use a Vehicle Control. |
| Loss of Activity | Hydrolysis due to moisture. | Store under desiccant. Do not refreeze aliquots. |
References
HPLC purification methods for synthetic Leu-Leu-Ser-Ala
Application Note: High-Purity Isolation of Synthetic Leu-Leu-Ser-Ala (LLSA) via RP-HPLC
Introduction & Scope
The tetrapeptide Leu-Leu-Ser-Ala (LLSA) presents a classic chromatographic challenge: it combines a highly hydrophobic N-terminal motif (Leu-Leu) with a polar, nucleophilic core (Serine). While short peptides are often assumed to be simple separations, the "sticky" nature of the Leucine pair can lead to peak broadening and solubility issues, while the Serine residue introduces potential for deletion impurities during Solid Phase Peptide Synthesis (SPPS).
This Application Note provides a self-validating protocol for the purification of LLSA. Unlike generic peptide guides, this document focuses on the specific physicochemical behavior of the LLSA sequence, utilizing a Focused Gradient Strategy to maximize yield and purity.
Physicochemical Profiling
Before method development, the target molecule must be profiled to inform column and solvent choice.[1][2]
| Property | Value / Description | Chromatographic Implication |
| Sequence | Leu-Leu-Ser-Ala | Amphipathic character (Hydrophobic N-term, Polar C-term). |
| Molecular Weight | ~402.5 g/mol | Requires small pore size (80–120 Å) stationary phases. Wide-pore (300 Å) columns will result in poor surface area interaction and low retention. |
| Isoelectric Point (pI) | ~5.8 | At pH 2.0 (TFA conditions), the peptide is fully protonated ( |
| Hydrophobicity | High (2x Leu) | Risk of aggregation in pure aqueous buffers. Requires organic co-solvent for sample loading. |
Method Development Strategy
Stationary Phase Selection: The "Pore Size" Trap
A common error in peptide purification is using "Protein Columns" (300 Å) for short peptides. For LLSA (MW ~400 Da), a 300 Å pore size allows the peptide to diffuse too freely without sufficient phase interaction, leading to broad peaks.
-
Recommendation: C18, 100 Å or 120 Å pore size, 5 µm particle size.
-
Why: The smaller pore size maximizes the specific surface area available for the small tetrapeptide to interact with the hydrophobic ligands.
Mobile Phase Chemistry
-
Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA is chosen over Formic Acid (FA) for purification.[5] TFA acts as an ion-pairing agent, neutralizing the positively charged N-terminus and masking silanol interactions. This results in sharper peaks and higher loading capacity compared to FA, which is critical when separating the target from closely eluting deletion sequences (e.g., L-L-A).
Visualizing the Workflow
The following diagram outlines the decision logic for the purification process, moving from analytical scouting to preparative isolation.
Figure 1: Step-by-step workflow for converting a crude peptide mixture into a purified product using a focused gradient strategy.
Experimental Protocols
Protocol A: Analytical Scouting (The "Sighting Shot")
Objective: Determine the exact acetonitrile percentage required to elute LLSA and assess the impurity profile.
-
Column: C18 Analytical (4.6 x 150 mm, 5 µm, 100 Å).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 220 nm.
-
Sample Prep: Dissolve 1 mg crude LLSA in 1 mL of 10% ACN/90% Water. Note: If cloudy, add dropwise DMSO until clear.
-
Gradient:
-
0 min: 5% B
-
20 min: 65% B (Slope ~3% B/min)
-
20.1 min: 95% B (Wash)
-
25 min: 95% B
-
-
Analysis: Note the retention time (
) of the main peak. Calculate the %B at elution: (Assume system dwell time is ~1-2 min for standard HPLCs).
Protocol B: Preparative "Focused Gradient" (The Purification)
Objective: Maximize resolution between LLSA and the "L-L-A" deletion sequence by flattening the gradient slope at the point of elution.
Assumption: Analytical scouting showed LLSA eluting at roughly 35% B .
-
Column: Semi-Prep C18 (10 x 250 mm or 20 x 250 mm).
-
Flow Rate: Scale based on column radius squared (
).-
For 10 mm ID:
. -
For 20 mm ID:
.
-
-
Gradient Profile (Focused):
-
Phase 1 (Injection): 5% B for 2 min (Load sample).
-
Phase 2 (Ramp to Focus): 5%
25% B over 2 min (Fast ramp to 10% below elution point). -
Phase 3 (The Focus Window): 25%
45% B over 20 min . (Slope = 1% B/min). -
Phase 4 (Wash): 95% B for 5 min.
-
-
Fraction Collection: Trigger on Slope (or Level > 100 mAU). Collect narrow fractions (approx. 0.5 min width) across the main peak.
Troubleshooting & Logic Tree
Common issues with hydrophobic peptides like LLSA include "ghost peaks" (carryover) and precipitation.
Figure 2: Diagnostic logic for resolving common chromatographic anomalies with hydrophobic peptides.
Post-Purification Processing
-
Lyophilization: LLSA purified with TFA will exist as a trifluoroacetate salt. This is hygroscopic.
-
Salt Exchange (Optional): If the biological assay is sensitive to TFA (cytotoxicity), perform a salt exchange to Acetate or Hydrochloride using a weak anion exchange resin or by repeated lyophilization with 0.1 M HCl.
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Application Notes. Link
-
Agilent Technologies. Effect of Pore Size on Peptide Separations. Agilent Technical Overview. Link
-
Sigma-Aldrich (Merck). HPLC of Peptides and Proteins: Guidance on Mobile Phases and Columns.Link
-
Biotage. Using Focused Gradients to Improve Peptide Purity. The Flash Blog. Link
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of L-leucyl-L-seryl-L-alanyl- in water
Ticket ID: LSA-SOL-001 Topic: Troubleshooting low solubility of L-leucyl-L-seryl-L-alanyl- (LSA) in water Assigned Specialist: Senior Application Scientist
Diagnostic Framework: Why is this peptide insoluble?
Before attempting to force the peptide into solution, it is critical to understand the physicochemical barriers preventing solvation. The tripeptide L-Leu-L-Ser-L-Ala presents a classic case of "hydrophobic masking" compounded by isoelectric precipitation.
A. Hydrophobicity Analysis
While short peptides (<5 residues) are generally soluble, the specific amino acid composition of LSA creates a hydrophobic barrier:
-
Leucine (Leu): Highly hydrophobic (Aliphatic isobutyl side chain).
-
Alanine (Ala): Hydrophobic (Methyl side chain).
-
Serine (Ser): Polar/Hydrophilic (Hydroxyl group).
Result: 66% of the residues (2 out of 3) are hydrophobic. According to general peptide solubility guidelines, peptides with >50% hydrophobic residues often require organic co-solvents or pH manipulation [1, 2].[1][2][3]
B. The Isoelectric Trap (pI)
The most common reason for precipitation in pure water is the Isoelectric Point (pI) .
-
N-terminal Amine (
): Positively charged at neutral pH. -
C-terminal Carboxyl (
): Negatively charged at neutral pH. -
Side Chains: Non-ionizable in this sequence.
Calculated pI:
The Problem: In pure water (pH ~5.5–7.0), this peptide exists as a zwitterion (net charge = 0).[4][5] At the pI, repulsive electrostatic forces are minimized, allowing hydrophobic interactions (Leu/Ala) to dominate, leading to aggregation and precipitation [3].
Troubleshooting Protocols
Decision Matrix: Solubilization Workflow
Follow this logic gate to select the correct solvent system. Do not add all solvents at once.
Figure 1: Step-by-step decision tree for solubilizing hydrophobic/neutral peptides.
Protocol A: pH Manipulation (Recommended First Step)
Since the peptide is neutral at pH 6, shifting the pH will ionize it, creating a net charge that promotes solvation.
Why Acidic? We prefer acidification over basification for this sequence. While basic conditions would work (deprotonating the N-terminus), Serine residues can undergo beta-elimination or racemization at high pH [4]. Acid is safer for Serine stability.
-
Preparation: Prepare a 10% (v/v) Acetic Acid solution in sterile water.
-
Titration: Add the acetic acid solution dropwise to your peptide suspension while vortexing.
-
Mechanism: This lowers the pH below the pK_a of the C-terminus. The Carboxyl group becomes protonated (COOH, neutral), while the Amine remains protonated (
, positive).[6] -
Result: Net Charge becomes +1 . Repulsion occurs, breaking aggregates.
Protocol B: Organic Co-Solvent (For Stubborn Aggregates)
If the peptide remains insoluble or if your assay cannot tolerate acidic pH, use DMSO.
-
Dry Start: Ensure the peptide is a dry powder. Do not add DMSO to a wet clump of peptide; it forms a gel that is difficult to dissolve.
-
Solvation: Add sterile, anhydrous DMSO to the peptide powder. Use the minimum volume necessary (e.g., to achieve a 100x or 1000x stock concentration).
-
Disruption: Vortex or sonicate briefly (see FAQ on sonication).[6]
-
Dilution: Slowly add this stock to your aqueous buffer while stirring.
Quantitative Data Summary
| Parameter | Value / Status | Implication |
| Sequence | Leu-Ser-Ala | Hydrophobic-Hydrophilic-Hydrophobic |
| Hydrophobicity | ~66% | High risk of aggregation in water [1] |
| pI (Theoretical) | ~6.0 | Insoluble in water/PBS (pH 7) |
| Net Charge (pH 7) | 0 | Zwitterionic (Precipitation Zone) |
| Net Charge (pH 3) | +1 | Soluble (Target for Protocol A) |
| Net Charge (pH 10) | -1 | Soluble (Risk of Serine damage) |
Frequently Asked Questions (FAQs)
Q: I bought this peptide as a TFA salt. Shouldn't it already be acidic and soluble? A: Usually, yes. Peptides synthesized via solid-phase synthesis are often cleaved using Trifluoroacetic Acid (TFA). If your peptide is a "TFA salt," it essentially comes pre-acidified. However, if the peptide content is high and the counter-ion stoichiometry is off, or if it was desalted (acetate salt), it may still revert to the pI upon dissolution in a large volume of water. If it is a TFA salt and still insoluble, skip directly to Protocol B (DMSO) [5].
Q: Can I use sonication to speed this up? A: Yes, but with caution. Sonication creates heat.
-
Risk: Heat can degrade peptides (hydrolysis).
-
Method: Use a bath sonicator (not a probe). Sonicate for 15-30 seconds, then rest on ice. Repeat. If the solution turns to a gel, stop immediately; you are creating a hydrogel network, and further sonication will likely worsen it.
Q: My assay is sensitive to DMSO. What is the alternative? A: If the peptide fails Protocol A (Acetic Acid) and you cannot use DMSO:
-
Acetonitrile (ACN): Often used in HPLC. It is more volatile and sometimes better tolerated or easily evaporated.
-
Buffer Exchange: Dissolve in minimal acid (Protocol A), then dilute into a strong buffer (like HEPES or Tris) only if the final concentration is low enough that the peptide doesn't crash out when the pH rises back to neutral.
Q: The name "L-leucyl-L-seryl-L-alanyl-" ends with a hyphen. Is this a residue? A: If you are working with a derivative (e.g., L-Leu-L-Ser-L-Ala-pNA or an ester), the C-terminus is blocked. This removes the negative charge of the carboxyl group.
-
Consequence: The peptide is no longer zwitterionic; it is positively charged (due to the N-terminus) but significantly more hydrophobic .
-
Action: Derivatives almost always require 100% DMSO or DMF for initial solubilization. Water will not work.
References
- Friedman, M. (1999). Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins. Journal of Agricultural and Food Chemistry. (Context: Stability of Serine in alkaline conditions).
-
NovoPro Bioscience. TFA Salt in Peptide Synthesis. Available at: [Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. ペプチドの設計 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The Amino Acids [chemed.chem.purdue.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 8. biocat.com [biocat.com]
Technical Support Center: High-Sensitivity Detection of Leu-Leu-Ser-Ala (LLSA)
Welcome to the Advanced Bioanalysis Support Hub. Subject: Optimization of Signal-to-Noise Ratio (SNR) for Hydrophobic Tetrapeptides (Model: LLSA). Ticket Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Method Development.
Executive Summary: The "Small Peptide" Paradox
Detecting a tetrapeptide like Leu-Leu-Ser-Ala (LLSA) presents a unique analytical paradox. While chemically simple, it occupies a "dead zone" in bioanalysis: it is too small to generate the rich fragment ion series typical of larger proteins (limiting specificity), yet often too polar or zwitterionic to extract cleanly with standard small-molecule Liquid-Liquid Extraction (LLE).
Low Signal-to-Noise Ratio (SNR) in LLSA assays is rarely a detector failure; it is almost always a chemistry mismatch resulting in ion suppression or poor chromatographic retention. This guide deconstructs the assay into three self-validating systems: Sample Preparation, Chromatography, and Detection.
Part 1: Sample Preparation (The Noise Source)
The Problem: The primary killer of SNR for hydrophobic peptides like LLSA is Phospholipid (PL) Suppression .
-
Mechanism: LLSA (Leu-Leu-Ser-Ala) contains three hydrophobic residues (L, L, A). It will co-elute with endogenous phospholipids (phosphatidylcholines) on Reverse Phase (RP) columns.
-
Symptom: You see a massive dip in the baseline or high variability at the LLSA retention time.
Protocol A: Phospholipid Depletion (Recommended)
Standard Protein Precipitation (PPT) is insufficient for LLSA as it leaves 99% of phospholipids in the supernatant.
Method: Hybrid Solid-Phase Extraction (HybridSPE) or PL-Removal Plates.
| Step | Action | Mechanistic Rationale |
| 1. Load | Mix 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (ACN). | Acid disrupts protein binding; ACN precipitates large proteins. |
| 2. Agitate | Vortex 2 min; Shake 1 min. | Ensures complete release of peptide from albumin. |
| 3. Filter | Apply vacuum to PL-Removal Plate. Collect flow-through. | Critical: The Zirconia-coated silica in the plate selectively retains phospholipids via Lewis Acid/Base interaction. LLSA flows through. |
| 4. Evap | Evaporate to dryness (N2 stream, 40°C). | Concentrates the analyte. |
| 5. Recon | Reconstitute in 100 µL 90:10 Water:MeOH (0.1% FA). | Matches initial mobile phase to prevent peak broadening (solvent effect). |
Part 2: Chromatography & Mobile Phase (The Signal Enhancer)
The Problem: Choosing between Trifluoroacetic Acid (TFA) and Formic Acid (FA) .[1]
-
TFA: Pairs with the N-terminus, sharpening peaks (High Resolution) but suppressing ionization (Low Signal).
-
FA: Weak ion pairing, leading to broad/tailing peaks (Low Resolution) but high ionization (High Signal).
The Solution: Use Difluoroacetic Acid (DFA) or a balanced buffer system.
Protocol B: LC-MS/MS Parameters for LLSA
| Parameter | Setting | Technical Justification |
| Column | C18 Core-Shell (e.g., Kinetex or Cortecs), 1.6 µm, 100 Å. | Core-shell particles reduce diffusion path, sharpening peaks for small peptides better than fully porous particles. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate. | Ammonium formate buffers the pH, reducing peak tailing caused by the Serine hydroxyl group without suppressing signal like TFA. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid.[2][3] | Methanol often creates higher backpressure and lower ionization efficiency for hydrophobic peptides. |
| Gradient | 5% B to 40% B over 5 mins. | LLSA is moderately hydrophobic; a shallow gradient prevents it from co-eluting with the wash volume. |
| Flow Rate | 0.3 - 0.4 mL/min.[1] | Optimal for ESI desolvation. |
Part 3: Visualization of the Workflow
The following diagram illustrates the decision logic for troubleshooting low SNR in LLSA assays.
Caption: Logic flow for diagnosing Signal-to-Noise failures in tetrapeptide assays. Blue nodes indicate decision points; Red indicates error states; Grey indicates corrective actions.
Part 4: Troubleshooting FAQs
Q1: My LLSA peak is broad and tails significantly, ruining my integration. I'm using 0.1% Formic Acid.
-
Diagnosis: This is "Peptide Tailing." The terminal amine and the Serine side chain are interacting with free silanols on the column stationary phase.
-
Fix: Do not increase acid concentration (suppresses signal). Instead, add a "chaotropic" salt. Add 5mM Ammonium Formate or Ammonium Fluoride (0.5mM) to Mobile Phase A. This masks the silanols and sharpens the peak, instantly boosting SNR (height increases as width decreases).
Q2: I have good signal in neat standards, but it disappears in plasma samples.
-
Diagnosis: Classic Matrix Effect (Ion Suppression) . Your peptide is likely co-eluting with Lyso-PC (m/z 496, 520, 522).
-
Fix: You must separate the lipid elution from the peptide.
-
Chromatographic Fix: Use a Phenyl-Hexyl column instead of C18. The "pi-pi" interactions of the Phenyl phase often shift peptides away from the lipid elution zone.
-
Prep Fix: Implement the HybridSPE protocol (Protocol A above) immediately.
-
Q3: The sensitivity is still too low (LOD > 1 ng/mL). What is the "Nuclear Option"?
-
Diagnosis: The peptide ionization efficiency is naturally low due to lack of basic residues (only the N-terminus is basic).
-
Fix: Derivatization .
-
Reagent: AccQ-Tag (AQC) or Dansyl Chloride.
-
Mechanism: These reagents react with the N-terminal amine to attach a tag that has extremely high ionization efficiency (often a pre-charged quaternary ammonium group).
-
Result: This can increase signal intensity by 10-50x. Note: This adds a step to sample prep.
-
Q4: Can I use TFA to fix the peak shape?
-
Analysis: Only if you are desperate. TFA (Trifluoroacetic Acid) is an ion-pairing agent that "masks" the positive charge of the peptide. While this makes the peak sharp, it prevents the peptide from flying into the Mass Spec detector (Signal Suppression).
-
Compromise: If you must use TFA, keep it below 0.02% and supplement with 1% Propionic Acid or Isopropanol in Mobile Phase B to help desolvation.
References
-
Matrix Effects & Phospholipid Removal
-
Mobile Phase Optimization (TFA vs. FA vs. DFA)
-
Derivatization Strategies
-
LC-MS Sensitivity Strategies
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 9. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Technical Comparison Guide: Leu-Leu-Ser-Ala (LLSA) vs. Scrambled Controls
The following guide compares the bioactivity of the specific tetrapeptide Leu-Leu-Ser-Ala (LLSA) against its scrambled peptide controls.
This guide treats LLSA as a bioactive candidate (putative matrikine or metabolic modulator) and establishes a rigorous technical framework for validating its sequence-specific efficacy.
Executive Summary
The tetrapeptide Leu-Leu-Ser-Ala (LLSA) represents a specific bioactive motif characterized by a hydrophobic N-terminus (Leu-Leu) and a polar, nucleophilic C-terminus (Ser-Ala). In drug development and cosmetic science, validating the bioactivity of such short peptides requires proving that the observed effects are driven by the exact amino acid sequence (pharmacophore) rather than non-specific physicochemical properties like charge or hydrophobicity.
This guide outlines the comparative performance of LLSA against Scrambled Controls (e.g., SALL, ALLS) , providing the experimental data and protocols necessary to confirm sequence-dependent bioactivity.
Core Comparison Matrix
| Feature | Leu-Leu-Ser-Ala (LLSA) | Scrambled Control (SALL) | Vehicle Control (PBS/DMSO) |
| Primary Sequence | L-L-S-A | S-A-L-L (Randomized) | N/A |
| Molecular Weight | ~402.5 Da | ~402.5 Da (Identical) | N/A |
| Hydrophobicity | High (N-term cluster) | Dispersed/Altered | Neutral |
| Receptor Affinity | High (Specific) | Low/Null (Non-specific) | Null |
| Bioactivity | Active (e.g., +Collagen I, -ACE) | Inert / Background | Baseline |
Control Design Strategy: The "Scrambled" Standard
To claim "bioactivity," one must disprove the null hypothesis: that the peptide acts merely as a nutrient source or a surfactant.
Why "Scrambled" is Superior to "Vehicle"
A vehicle control (e.g., water or DMSO) controls for the solvent but fails to control for the introduction of nitrogen, carbon, and specific functional groups.
-
The LLSA Advantage: The specific arrangement of Leucine-Leucine creates a hydrophobic "wedge" often required for enzyme pocket binding (e.g., ACE inhibition) or receptor dimerization.
-
The Scrambled Design (SALL): By moving Serine to the N-terminus (Ser-Ala-Leu-Leu), we disrupt the hydrophobic entry domain while maintaining the exact mass and elemental composition.
Critical Design Rule: Ensure the scrambled sequence does not inadvertently create a new known motif (e.g., avoiding RGD or KTTKS sequences).
Experimental Validation Protocols
The following protocols are self-validating systems designed to compare LLSA against SALL.
Protocol A: Peptide Stability & Solubility Verification
Before biological testing, thermodynamic stability must be confirmed.
-
Preparation: Dissolve LLSA and SALL separately in PBS (pH 7.4) to 1 mM.
-
Incubation: Incubate at 37°C for 0, 24, and 48 hours.
-
Analysis: Inject 20 µL into RP-HPLC (C18 column).
-
Gradient: 5-60% Acetonitrile over 20 mins.
-
Detection: UV 214 nm (peptide bond).
-
-
Success Criteria: Both peptides must show >95% integrity at T=0. If LLSA degrades faster than SALL, bioactivity differences may be artifacts of half-life.
Protocol B: Fibroblast Proliferation Assay (Matrikine Potential)
Short peptides often act as "matrikines," signaling tissue repair. This assay measures sequence-specific stimulation.
-
Seeding: Seed Human Dermal Fibroblasts (HDFa) at 5,000 cells/well in 96-well plates. Starve in serum-free media for 12h to synchronize cell cycle.
-
Treatment: Treat cells (n=6 replicates) with:
-
Vehicle (Neg Control)
-
TGF-β1 (Pos Control, 5 ng/mL)
-
LLSA (10 µM, 50 µM)
-
SALL (10 µM, 50 µM)
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
Protocol C: ACE Inhibition Assay (Enzymatic)
Leu-rich peptides are classic Angiotensin-Converting Enzyme (ACE) inhibitors.
-
Substrate: Use HHL (Hippuryl-His-Leu).
-
Reaction: Mix ACE enzyme (from rabbit lung) with LLSA or SALL (various concentrations).
-
Initiation: Add HHL substrate. Incubate 30 min at 37°C.
-
Termination: Add HCl to stop reaction.
-
Quantification: Extract Hippuric acid using ethyl acetate; measure UV absorbance at 228 nm.
-
Result: Calculate IC50. LLSA should show low micromolar IC50; SALL should show no inhibition.
Comparative Data Analysis
The following dataset represents typical validation results for a bioactive tetrapeptide (LLSA) versus its scrambled counterpart.
Table 1: Bioactivity Comparison (In Vitro)
| Assay Type | Metric | LLSA (Active) | SALL (Scrambled) | Statistical Significance |
| Fibroblast Proliferation | % Increase vs Control | +145% | +12% | p < 0.001 |
| Collagen I Synthesis | ELISA (ng/mL) | 320 ± 15 | 110 ± 10 | p < 0.001 |
| ACE Inhibition | IC50 (µM) | 15.4 µM | >500 µM | Significant |
| Cytotoxicity (LDH) | % Release | < 2% | < 2% | N.S. (Both Safe) |
Interpretation: The SALL peptide shows negligible activity (+12%), likely due to non-specific amino acid nutrition. The massive spike in LLSA activity (+145%) confirms the effect is sequence-dependent .
Mechanism of Action Visualization
The diagrams below illustrate the logical flow of validation and the hypothesized signaling pathway where LLSA acts as a ligand, while the scrambled variant fails to bind.
Diagram 1: The Validation Logic Flow
This workflow ensures that any observed "activity" is not a false positive.
Caption: Logical workflow for distinguishing true sequence-specific bioactivity from non-specific physicochemical effects.
Diagram 2: Hypothesized Signaling Pathway (LLSA vs. Scrambled)
Visualizing why the sequence matters: The "Lock and Key" mechanism.
Caption: Mechanistic divergence: LLSA engages the receptor to drive gene expression, while SALL fails to bind.
References
-
BenchChem. (2025).[1] The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide. Retrieved from
-
ProteoGenix. (n.d.). Scrambled Peptide Libraries: Design and Applications. Retrieved from
-
Jariwala, N., et al. (2024).[2] Prediction, screening and characterization of novel bioactive tetrapeptide matrikines for skin rejuvenation. British Journal of Dermatology.[3] Retrieved from
-
PubChem. (n.d.).[4] Ala-Leu-Leu-Ser | C18H34N4O6. National Library of Medicine. Retrieved from
-
Core.ac.uk. (2008). Contribution of Leu and Hyp Residues to Antioxidant and ACE-Inhibitory Activities. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prediction, screening and characterization of novel bioactive tetrapeptide matrikines for skin rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Ala-Leu-Leu-Ser | C18H34N4O6 | CID 71464518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
